2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine is a complex organic compound notable for its structural features and potential applications in medicinal chemistry. This compound is characterized by its unique indole structure, which is often associated with various biological activities.
The compound can be synthesized through specific organic reactions and is typically available from chemical suppliers specializing in research-grade compounds. Its molecular formula is with a molecular weight of approximately 265.27 g/mol.
This compound falls under the category of indole derivatives and is classified as an organic nitrogen compound. Indoles are known for their presence in many natural products and pharmaceuticals, making them significant in drug development.
The synthesis of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine can be achieved through several methods, including:
The synthesis typically involves the following steps:
The molecular structure of 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine features:
The structural representation can be summarized as follows:
Key data regarding the molecular structure include:
CC1=C(C(=C2C=CC(N)C=C12)C(=C(C=C2)C(F)(F)F))NThe compound can participate in various chemical reactions typical of indoles and amines:
Reactions can be monitored using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and High-Performance Liquid Chromatography (HPLC) to determine purity and yield.
The mechanism of action for 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes.
Preliminary studies suggest potential activity against certain biological pathways, possibly through modulation of neurotransmitter systems due to its structural similarity to known psychoactive compounds.
Key chemical properties include:
2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine has potential applications in:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8